(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

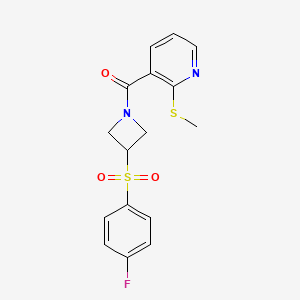

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone features a unique hybrid structure combining an azetidine ring, a 4-fluorophenylsulfonyl group, and a pyridine moiety substituted with a methylthio group. The azetidine core (a four-membered saturated ring) imposes conformational constraints that may enhance binding specificity in biological targets, while the 4-fluorophenylsulfonyl group contributes electronegativity and metabolic stability.

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S2/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMMGMWYENPVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule characterized by a complex structure that integrates an azetidine ring, a sulfonyl group, and a pyridine moiety. Its unique chemical architecture suggests potential pharmacological activities, which have been explored in various studies.

This compound can be classified as a ketone due to the methanone functional group. The presence of the 4-fluorophenyl substituent and the methylthio group contributes to its chemical diversity, potentially influencing its biological interactions.

Structural Formula

The structural formula can be represented as follows:

Biological Activity

Preliminary assessments indicate that compounds with similar structures often exhibit a range of pharmacological effects. The biological activity of this compound has been investigated through various methodologies, including in vitro assays and computational predictions.

Pharmacological Effects

- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, suggesting potential applications in treating bacterial infections.

- Anticancer Properties : The structural features of the compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, indicating possible therapeutic use in inflammatory diseases.

The mechanism of action typically involves the interaction of the compound with specific biological targets such as enzymes or receptors. This binding can modulate their activity, thereby affecting various biological pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of azetidine derivatives, including our compound of interest:

- Study on Antimicrobial Activity :

- Anticancer Research :

- Anti-inflammatory Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylphenylsulfonamide | Sulfonamide group | Antibacterial |

| 4-Fluorobenzamide | Fluoro-substituted benzamide | Anticancer |

| Pyridazinone Derivatives | Pyridine ring with ketones | Anti-inflammatory |

This table highlights how variations in substituents and functional groups influence biological activity and reactivity.

Scientific Research Applications

Drug Development

Research indicates that compounds with similar structures often exhibit promising pharmacological properties. The azetidine ring can serve as a pharmacophore for targeting specific enzymes or receptors involved in various diseases, including cancer and inflammation. The sulfonamide functionality can enhance binding affinity to biological targets, potentially leading to the development of novel therapeutic agents.

Case Studies:

- Anticancer Activity : Studies have shown that derivatives of azetidine compounds can inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Catalysis

The compound can act as a ligand in catalytic reactions, facilitating various transformations in organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity.

Applications in Catalysis:

- Cross-Coupling Reactions : The azetidine moiety may participate in cross-coupling reactions, which are essential for constructing complex organic molecules.

- Asymmetric Synthesis : The chirality of the azetidine ring can be exploited to produce enantiomerically enriched products.

Material Science

In material science, the compound's unique structure allows for potential applications in developing specialty polymers with tailored properties. The sulfonyl group can impart specific characteristics such as increased thermal stability and solubility.

Potential Uses:

- Polymer Blends : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce functionality for specific applications.

- Coatings : Its chemical stability may make it suitable for use in protective coatings or adhesives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Triazole-Based Analogs

- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Replaces the azetidine ring with a triazole core. The triazole’s aromaticity and larger ring size may reduce conformational flexibility compared to azetidine. However, the absence of azetidine’s strain may reduce target specificity.

Piperidine-Linked Methanones

- Example: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Key Differences: Substitutes azetidine with a piperidine ring and integrates a pyrazolo-pyrimidine system.

Sulfonyl Group Modifications

Methanesulfonyl Phenyl Derivatives

- Example: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Key Differences: Replaces 4-fluorophenylsulfonyl with a simpler methylsulfonyl group on phenyl.

Phenylsulfonyl Triazole Derivatives

- Example : 1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

- Key Differences : Retains the fluorophenyl group but links it via a sulfanyl (-S-) bridge instead of sulfonyl (-SO₂-).

- Functional Impact : The sulfanyl group is less polarizable than sulfonyl, diminishing hydrogen-bond acceptor capacity and oxidative stability.

Pyridine Substituent Variations

Methoxy and Trifluoromethyl Substitutions

- Example: (4-(4-Methoxyphenyl)-5-((4-Methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone Key Differences: Substitutes 2-(methylthio) with ethynyl and trifluoromethyl groups. Functional Impact: Trifluoromethyl enhances lipophilicity and electron-withdrawing effects, while ethynyl groups may introduce steric hindrance. The absence of methylthio reduces sulfur-mediated interactions (e.g., metal coordination).

Q & A

Q. What synthetic routes are commonly employed to synthesize (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of azetidine derivatives followed by coupling with a pyridine-thioether moiety. For example, Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., using palladium acetate and potassium persulfate) can introduce key functional groups . Optimization includes varying catalysts (e.g., AlCl₃ for Lewis acid catalysis), temperature (room temperature to reflux), and stoichiometry. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is often used for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) .

- LC-MS (ESI) : Confirms molecular weight via [M-H]⁻ or [M+H]⁺ ions and monitors purity .

- ¹H/¹³C NMR : Resolves structural details, such as azetidine ring protons (δ 3.5–4.5 ppm) and aromatic signals from fluorophenyl/pyridinyl groups .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., acetazolamide) and validate via triplicate runs. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be systematically resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays using identical protocols (e.g., enzyme source, buffer pH) to isolate variables .

- Meta-Analysis : Pool data from independent studies to identify trends or outliers. Statistical tools (e.g., ANOVA, Tukey’s HSD) assess significance .

- Structural Analog Comparison : Test derivatives to determine if minor structural changes (e.g., methylthio vs. methoxy groups) explain discrepancies .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Laboratory Studies : Assess biodegradation (OECD 301F test), photolysis (UV exposure), and hydrolysis (pH 5–9 buffers) to estimate persistence .

- Ecotoxicology : Use Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests (OECD 201/202). Include biotic/abiotic compartments (e.g., soil, water) to model distribution .

- Computational Modeling : Apply QSAR models to predict bioaccumulation (logP) and toxicity endpoints .

Q. How can computational methods be integrated to predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., sulfonamide-binding enzymes). Validate with MD simulations (AMBER/CHARMM) to assess stability .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group geometry) using MOE or Phase .

Q. What strategies are effective for analyzing the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) . Monitor degradation via HPLC-UV at 254 nm.

- Excipient Compatibility : Test stability in formulation matrices (e.g., PEG 400, cyclodextrins) using DSC and XRD to detect polymorphic changes .

Methodological Framework Integration

Q. How can researchers link findings on this compound to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity data to refine pharmacophore models .

- Target Validation : Use CRISPR knockouts or RNAi in cell models to confirm target engagement .

- Theoretical Alignment : Map results to established mechanisms (e.g., sulfonamides as enzyme inhibitors) and identify gaps (e.g., off-target effects) for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.